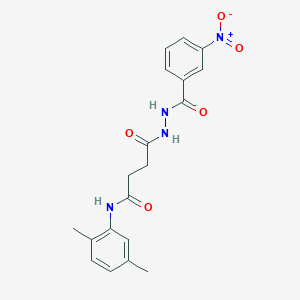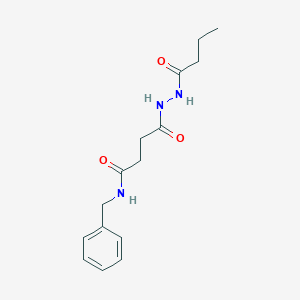![molecular formula C24H22Cl2N2O3 B323042 N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide](/img/structure/B323042.png)
N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a diphenylacetyl group, and a butanohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with diphenylacetyl chloride in the presence of a base such as triethylamine to yield the desired hydrazide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-dichlorophenoxy)butanoic acid: An intermediate in the synthesis of the target compound.
Diphenylacetic acid: Shares the diphenylacetyl moiety and is used in various synthetic applications.
Uniqueness
4-(2,4-dichlorophenoxy)-N’-(diphenylacetyl)butanohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N2O3 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N//'-(2,2-diphenylacetyl)butanehydrazide |
InChI |
InChI=1S/C24H22Cl2N2O3/c25-19-13-14-21(20(26)16-19)31-15-7-12-22(29)27-28-24(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,13-14,16,23H,7,12,15H2,(H,27,29)(H,28,30) |
InChI Key |
ZGEXQNPNKGYLCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(6-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-6-oxohexanoyl)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322964.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-2-furohydrazide](/img/structure/B322965.png)
![2-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B322966.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B322968.png)
![N-(4-chlorophenyl)-2-{4-[(3-methylbenzoyl)amino]benzoyl}hydrazinecarboxamide](/img/structure/B322970.png)
![N-(2,5-dimethylphenyl)-4-[2-(diphenylacetyl)hydrazino]-4-oxobutanamide](/img/structure/B322972.png)

![Methyl 4-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322976.png)
![N-benzyl-4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanamide](/img/structure/B322977.png)

![N-benzyl-4-(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)-4-oxobutanamide](/img/structure/B322979.png)
![N-benzyl-4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B322980.png)
![N-benzyl-4-[2-(diphenylacetyl)hydrazino]-4-oxobutanamide](/img/structure/B322982.png)
![N-benzyl-4-oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanamide](/img/structure/B322984.png)
